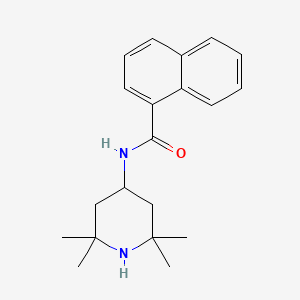![molecular formula C19H21NO2 B5851790 1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)
1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTQ, and it is a tetrahydroquinoline derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMPTQ is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. For example, DMPTQ can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. DMPTQ can also inhibit the activity of beta-secretase, which is a protein that is involved in the formation of amyloid-beta peptides.
Biochemical and physiological effects:
DMPTQ has been found to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the body, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DMPTQ can also reduce the levels of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to aging and disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMPTQ has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yields. DMPTQ is also stable under various conditions and can be stored for extended periods. However, there are also limitations to using DMPTQ in lab experiments. For example, it can be difficult to dissolve in some solvents, and it may have low bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on DMPTQ. One area of interest is the development of DMPTQ-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the study of the mechanism of action of DMPTQ, as this could lead to the development of more effective drugs. Additionally, further research is needed to determine the optimal dosage and administration of DMPTQ for different applications.
Synthesemethoden
The synthesis of DMPTQ can be achieved using various methods, including the reaction of 2,4-dimethylphenol with ethyl acetoacetate, followed by cyclization using ammonium acetate. Another method involves the reaction of 2,4-dimethylphenol with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, followed by acetylation using acetic anhydride.
Wissenschaftliche Forschungsanwendungen
DMPTQ has been widely studied for its potential applications in scientific research. It has been found to have anti-cancer properties, and it can inhibit the growth of various cancer cells. DMPTQ has also been found to have anti-inflammatory properties, and it can reduce inflammation in the body. Furthermore, DMPTQ has been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-9-10-18(15(2)12-14)22-13-19(21)20-11-5-7-16-6-3-4-8-17(16)20/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXNTFEUKWUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2,4-dimethylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
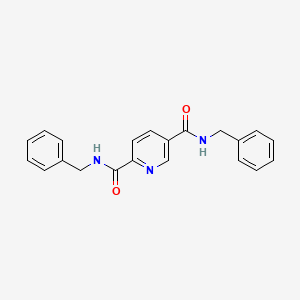
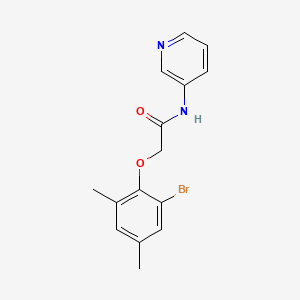
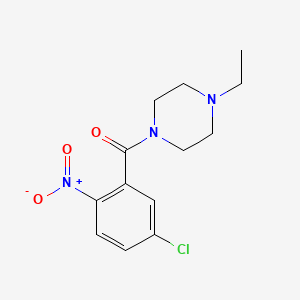

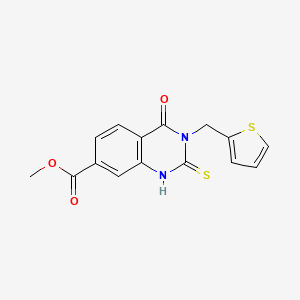



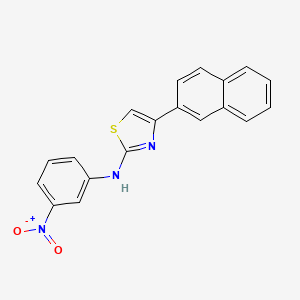
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)

